[3-(3-Fluoropropyl)phenyl]methanamine;hydrochloride
Description
[3-(3-Fluoropropyl)phenyl]methanamine hydrochloride is a fluorinated aromatic amine derivative with the molecular formula C₁₀H₁₃FClN. It features a benzene ring substituted with a 3-fluoropropyl chain and a primary amine group, which is protonated as a hydrochloride salt to enhance solubility. The fluorine atom on the propyl chain contributes to its electronic and steric properties, influencing reactivity, metabolic stability, and lipophilicity .
Properties
CAS No. |
655250-97-8 |
|---|---|
Molecular Formula |
C10H15ClFN |
Molecular Weight |
203.68 g/mol |
IUPAC Name |
[3-(3-fluoropropyl)phenyl]methanamine;hydrochloride |
InChI |
InChI=1S/C10H14FN.ClH/c11-6-2-5-9-3-1-4-10(7-9)8-12;/h1,3-4,7H,2,5-6,8,12H2;1H |
InChI Key |
GAVMOCJHBPEWAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)CN)CCCF.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(3-Fluoropropyl)phenyl]methanamine;hydrochloride typically involves the reaction of 3-(3-fluoropropyl)benzaldehyde with ammonia or an amine under reductive amination conditions. This process often requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving precise control of temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [3-(3-Fluoropropyl)phenyl]methanamine;hydrochloride can undergo oxidation reactions, typically forming corresponding ketones or aldehydes.
Reduction: This compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as hydroxide or alkoxide ions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles such as sodium hydroxide or potassium tert-butoxide are commonly employed.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenylmethanamines.
Scientific Research Applications
Chemistry: In chemistry, [3-(3-Fluoropropyl)phenyl]methanamine;hydrochloride is used as an intermediate in the synthesis of various organic compounds, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is utilized in the study of neurotransmitter systems due to its structural similarity to certain bioactive amines.
Medicine: In medicine, it serves as a precursor for the synthesis of drugs that target specific receptors in the nervous system, potentially aiding in the treatment of neurological disorders.
Industry: Industrially, it is used in the production of specialty chemicals and materials, contributing to the development of advanced polymers and coatings.
Mechanism of Action
The mechanism of action of [3-(3-Fluoropropyl)phenyl]methanamine;hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. It can modulate the activity of these receptors, influencing signal transduction pathways and altering cellular responses. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
(3-Chloro-5-fluoropyridin-2-yl)methanamine Hydrochloride ()
- Structure : Pyridine ring with chlorine (C3) and fluorine (C5) substituents; primary amine at C2.
- Key Differences: The pyridine ring introduces a nitrogen atom, altering electronic properties (e.g., increased polarity) compared to the benzene ring in the target compound. Applications: Likely used in kinase inhibitors or metal-chelating agents due to pyridine’s coordination capability .
3-(4-Chlorophenoxy)benzylamine Hydrochloride ()
- Structure: Benzene ring with a 4-chlorophenoxy substituent and a primary amine.
- Key Differences: The phenoxy group increases steric bulk and introduces oxygen, enabling hydrogen-bond acceptor properties. Chlorine at the para position enhances lipophilicity but may reduce metabolic stability compared to fluorine. Applications: Potential use in agrochemicals or as an intermediate for polyether synthesis .
Fluorine-Substituted Analogues
3-Fluoro Deschloroketamine Hydrochloride ()
- Structure: Cyclohexanone backbone with a 3-fluorophenyl group and a methylamino side chain.
- Key Differences :
- The ketone group and cyclohexane ring confer rigidity, contrasting with the flexible fluoropropyl chain in the target compound.
- Fluorine on the aromatic ring enhances metabolic stability and receptor binding affinity (e.g., NMDA receptor antagonism).
- Applications : Investigated as a dissociative anesthetic or antidepressant .
(Oxan-4-yl)[3-(Trifluoromethyl)phenyl]methanamine Hydrochloride ()
- Structure : Benzene ring with a trifluoromethyl group and a tetrahydrofuran (oxane) substituent.
- Key Differences: The trifluoromethyl group is highly electron-withdrawing, drastically altering electronic properties compared to the fluoropropyl chain. Applications: Explored in drug discovery for CNS targets due to its balanced lipophilicity and polarity .
Amine Group Modifications
(3-(Benzyloxy)phenyl)methanamine Hydrochloride ()
- Structure : Benzene ring with a benzyloxy substituent and a primary amine.
- Lacks fluorine, reducing metabolic stability but improving synthetic accessibility. Applications: Intermediate for antipsychotics or serotonin receptor modulators .
[1-(2,4-Difluorophenyl)-2-methylcyclopropyl]methanamine Hydrochloride ()
- Structure : Cyclopropane ring fused to a difluorophenyl group and a primary amine.
- Key Differences :
- Cyclopropane introduces ring strain, affecting conformational flexibility and binding kinetics.
- Difluorination on the aromatic ring enhances electronic effects but reduces steric bulk compared to the fluoropropyl chain.
- Applications : Candidate for antiviral or anticancer agents due to cyclopropane’s bioisosteric properties .
Data Tables: Structural and Functional Comparison
| Compound Name | Molecular Formula | Substituent(s) | Key Properties | Applications |
|---|---|---|---|---|
| [3-(3-Fluoropropyl)phenyl]methanamine HCl | C₁₀H₁₃FClN | 3-Fluoropropyl | High lipophilicity, metabolic stability | Drug intermediates, polymer monomers |
| (3-Chloro-5-fluoropyridin-2-yl)methanamine HCl | C₆H₅ClF₂N₂ | Cl, F (pyridine) | Polar, metal-chelating | Kinase inhibitors |
| 3-(4-Chlorophenoxy)benzylamine HCl | C₁₃H₁₁Cl₂NO | 4-Chlorophenoxy | Steric bulk, H-bond acceptor | Agrochemicals, polyether synthesis |
| 3-Fluoro Deschloroketamine HCl | C₁₃H₁₆FNO·HCl | 3-Fluorophenyl (rigid) | NMDA receptor affinity | Anesthetics, antidepressants |
| (3-(Benzyloxy)phenyl)methanamine HCl | C₁₄H₁₆ClNO | Benzyloxy | High lipophilicity | CNS-targeting drugs |
Research Findings and Trends
- Fluorine Impact : Fluorine in the target compound’s aliphatic chain improves metabolic stability compared to aromatic fluorine (e.g., ) due to reduced susceptibility to oxidative enzymes .
- Solubility : Hydrochloride salts universally enhance aqueous solubility, critical for bioavailability in drug development .
- Synthetic Accessibility : Compounds with simple alkyl chains (e.g., fluoropropyl) are easier to synthesize than cyclopropane or pyridine derivatives, which require specialized reagents (e.g., uses EDC/HOBt coupling) .
Biological Activity
[3-(3-Fluoropropyl)phenyl]methanamine;hydrochloride is a chemical compound with potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H15ClFN
- Molecular Weight : 201.69 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It is hypothesized to act as a monoamine transporter inhibitor, influencing the reuptake of neurotransmitters such as serotonin and dopamine, which are critical in mood regulation and cognitive functions.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antidepressant Effects : Studies suggest that compounds with similar structures can enhance serotonin levels in the brain, potentially leading to antidepressant effects.
- Neuroprotective Properties : There is evidence that it may protect neuronal cells from oxidative stress, a common pathway in neurodegenerative diseases.
- Potential for Abuse : Due to its structural similarity to amphetamines, there are concerns regarding its potential for abuse and dependence.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antidepressant | Increased serotonin levels in animal models | |
| Neuroprotection | Reduced oxidative stress markers | |
| Abuse Potential | Similarity to amphetamines noted |
Case Studies
-
Antidepressant Efficacy :
A study conducted on rodent models demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors. The mechanism was linked to enhanced serotonergic transmission. -
Neuroprotective Effects :
In vitro studies showed that this compound could significantly reduce apoptosis in neuronal cell lines exposed to oxidative stress. The findings suggest potential therapeutic applications for neurodegenerative conditions such as Alzheimer's disease. -
Behavioral Studies :
Behavioral assessments indicated that higher doses might lead to increased locomotor activity similar to stimulants, raising concerns about its potential for abuse.
Research Findings
Recent studies have focused on the synthesis and biological evaluation of fluorinated compounds, including this compound. These studies highlight the importance of fluorine substitution in enhancing binding affinity and metabolic stability, which are crucial for drug development.
Table 2: Comparative Studies on Fluorinated Compounds
Q & A
Q. What are the key synthetic routes for [3-(3-Fluoropropyl)phenyl]methanamine hydrochloride, and how can reaction conditions impact yield and purity?
- Methodological Answer : The synthesis typically involves:
- Step 1 : Fluorination of a propyl chain via electrophilic substitution using reagents like Selectfluor® or DAST (diethylaminosulfur trifluoride) .
- Step 2 : Coupling the fluorinated propyl group to a phenylmethanamine core via Buchwald-Hartwig amination or nucleophilic aromatic substitution .
- Step 3 : Formation of the hydrochloride salt by treating the free base with HCl gas in anhydrous ethanol .
Critical Parameters : Temperature control during fluorination (to avoid side reactions) and stoichiometric ratios in amination steps (to minimize unreacted intermediates). Purity is verified via HPLC (>98%) and NMR spectroscopy .
Q. How can researchers confirm the structural integrity of [3-(3-Fluoropropyl)phenyl]methanamine hydrochloride?
- Methodological Answer : Use a combination of:
- 1H/13C NMR : To identify aromatic protons (δ 6.8–7.4 ppm), fluoropropyl chain signals (δ 1.8–2.5 ppm), and amine protons (δ 2.9–3.3 ppm) .
- Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H]+ calculated for C₁₀H₁₄ClF₂N: 229.08) .
- X-ray Crystallography : For absolute stereochemical confirmation if chiral centers are present .
Q. What solubility and stability properties are critical for in vitro assays?
- Methodological Answer :
- Solubility : The hydrochloride salt enhances aqueous solubility (up to 50 mg/mL in PBS at pH 7.4), making it suitable for cell-based assays .
- Stability : Store at −20°C under inert atmosphere (N₂/Ar) to prevent degradation. Monitor via LC-MS for hydrolysis or oxidation byproducts over time .
Advanced Research Questions
Q. How can researchers design structure-activity relationship (SAR) studies for [3-(3-Fluoropropyl)phenyl]methanamine derivatives?
- Methodological Answer :
-
Vary Substituents : Compare analogs with cyclopropyl, trifluoromethyl, or thiophene groups (see Table 1) .
-
Assay Selection : Test binding affinity to serotonin/dopamine receptors (e.g., 5-HT2A, D2) via radioligand displacement assays .
-
Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with receptor active sites .
Table 1 : Key Structural Analogs and Their Properties
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Control Variables : Standardize assay conditions (e.g., buffer pH, cell line origin) to reduce variability .
- Orthogonal Validation : Confirm receptor binding via both radioligand assays and functional cAMP/Gq-coupled assays .
- Meta-Analysis : Aggregate data from >3 independent studies to identify trends (e.g., logP vs. IC₅₀ correlations) .
Q. How can enantiomeric purity impact pharmacological outcomes, and what analytical methods are recommended?
- Methodological Answer :
- Impact : (S)- and (R)-enantiomers may exhibit 10–100x differences in receptor binding (e.g., D2 vs. 5-HT2A selectivity) .
- Analysis :
- Chiral HPLC : Use a Chiralpak® AD-H column (hexane:isopropanol 90:10) to resolve enantiomers .
- Circular Dichroism (CD) : Confirm optical activity peaks at 220–260 nm .
Q. What industrial-scale optimization techniques improve synthetic yield without compromising purity?
- Methodological Answer :
- Flow Chemistry : Reduces reaction time by 60% and improves reproducibility via automated temperature/pH control .
- Catalyst Screening : Test Pd/XPhos or Ni/IPr systems for amination steps to reduce metal contamination .
Data Contradiction Analysis
Q. Why do in vitro and in vivo pharmacokinetic (PK) profiles sometimes diverge?
- Methodological Answer :
- Metabolic Stability : Hepatic cytochrome P450 enzymes (e.g., CYP3A4) may rapidly metabolize the compound in vivo. Use microsomal assays (e.g., human liver microsomes) to predict clearance .
- Plasma Protein Binding : Measure via equilibrium dialysis; >95% binding can reduce free drug availability .
Analytical Methodologies
Q. What advanced techniques characterize solid-state properties for formulation studies?
- Methodological Answer :
- DSC/TGA : Determine melting point (mp ~180–200°C) and thermal stability .
- PXRD : Confirm crystalline vs. amorphous forms, which impact dissolution rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
